molecular formula C10H18N4O B2740060 [(2S,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine CAS No. 1969287-63-5

[(2S,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine

Cat. No.: B2740060
CAS No.: 1969287-63-5
M. Wt: 210.281
InChI Key: HILGYNKTYGDYRB-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The morpholine ring and the pyrazole ring are likely key structural components .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

An orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration was developed to be highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. The molecule showcased a solubility in water of >100 mg/mL, indicating its potential for clinical applications in treating conditions like depression and vomiting (Harrison et al., 2001).

Anti-inflammatory Activity

A series of novel pyrazoline derivatives containing a 4-morpholinophenyl moiety were synthesized to investigate their potential anti-inflammatory activity. These compounds were found to exhibit varying levels of anti-inflammatory activities, demonstrating the chemical's role in developing new anti-inflammatory agents (Khalil, 2011).

Antimicrobial Activities

New quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized and evaluated for their in vitro antibacterial and antifungal activities against pathogenic strains. The results indicated that most compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, highlighting the compound's potential in developing new antimicrobial agents (Thomas et al., 2010).

Cannabinoid Receptor Interaction

The effects of cannabinoid receptor agonists on guanosine-5'-O-(3-[35S]thio)triphosphate ([35S]GTPgammaS) binding to membranes isolated from human cannabinoid CB1 receptor-transfected cells were examined, providing insights into the agonistic and inverse agonistic properties of these compounds in the cannabinoid system (Landsman et al., 1997).

Synthesis and SAR of Pyrazole Derivatives

The synthesis and structure-activity relationships (SAR) of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist were explored, indicating the importance of the aminopiperidine region in receptor binding affinity and efficacy. This research contributes to understanding how small changes in molecular structure can significantly affect the pharmacological properties of these compounds (Francisco et al., 2002).

Properties

IUPAC Name

[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-13-3-4-15-9(5-11)10(13)8-6-12-14(2)7-8/h6-7,9-10H,3-5,11H2,1-2H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGYNKTYGDYRB-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1C2=CN(N=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@H]([C@@H]1C2=CN(N=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.